5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) systematically names this compound This compound . Breaking down the nomenclature:
- Pyrazolo[1,5-a]pyrimidine denotes the fused bicyclic system where a pyrazole ring (positions 1–3) merges with a pyrimidine ring (positions 5–7).
- Substituents are numbered based on their positions:
- A methyl group at position 6.
- A 3-fluoro-4-methoxyphenyl group at position 5.
- A cyano group at position 3.
The structural formula, represented as CC1=CN2C(=C(C=N2)C#N)N=C1C3=CC(=C(C=C3)OC)F , highlights the connectivity of these groups (Fig. 1).
| Property | Value |
|---|---|
| Molecular Formula | C15H11FN4O |
| Molecular Weight | 282.27 g/mol |
This molecular framework combines aromaticity, electron-withdrawing (cyano, fluorine), and electron-donating (methoxy) groups, influencing its reactivity and interactions with biological targets.
Historical Development and Discovery Timeline
The compound first appeared in chemical databases on July 11, 2005 , when it was assigned PubChem CID 1472936. Its synthesis likely emerged from early-2000s efforts to optimize pyrazolo[1,5-a]pyrimidine derivatives for kinase inhibition. By 2010, researchers at Merck demonstrated the scaffold’s utility in developing checkpoint kinase 1 (CHK1) inhibitors, leveraging substitutions at positions 3, 5, 6, and 7 to enhance potency and selectivity.
Key milestones include:
- 2005 : Initial registration in PubChem, suggesting its synthesis as part of exploratory medicinal chemistry efforts.
- 2013 : Publication of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors, validating the core’s applicability in targeting cell cycle regulators.
- 2022 : Advances in multi-step synthetic routes for analogous compounds, enabling precise modifications at positions 5 and 7 to optimize pharmacological profiles.
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c1-9-8-20-15(11(6-17)7-18-20)19-14(9)10-3-4-13(21-2)12(16)5-10/h3-5,7-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVFYVREGLQTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=N2)C#N)N=C1C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the 3-fluoro-4-methoxyphenyl and 6-methyl groups. Key steps may include:
Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrimidine ring system through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-fluoro-4-methoxyphenyl group via nucleophilic aromatic substitution.
Nitrile Formation: Conversion of a suitable precursor to the nitrile group using reagents like cyanogen bromide or other nitrile-forming agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including the compound , exhibit promising anticancer properties. They have been shown to inhibit various cancer cell lines through mechanisms involving selective protein inhibition and modulation of signaling pathways. For instance, studies have highlighted their effectiveness against specific tumor types by targeting enzymes critical for cancer cell proliferation and survival .
Enzymatic Inhibition
The compound has been identified as a potential inhibitor of specific enzymes associated with disease pathways. Its structural features allow it to interact with target proteins effectively, leading to inhibition that could be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
Synthetic Versatility
The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through various methodologies that enhance its structural diversity. The compound serves as a scaffold for further functionalization, allowing researchers to create libraries of derivatives with tailored biological activities .
Synthesis Pathways
- Pyrimidine Ring Construction : The compound can be synthesized via the interaction of NH-3-aminopyrazoles with biselectrophilic compounds.
- Post-functionalization : Following initial synthesis, the compound can undergo modifications to introduce different functional groups, enhancing its bioactivity and material properties.
Material Science Applications
Beyond its biological implications, this pyrazolo[1,5-a]pyrimidine derivative has been explored for its photophysical properties. Its ability to act as a fluorophore positions it as a candidate for optical applications in imaging and sensing technologies. Research has demonstrated that these compounds can serve as biomarkers in cellular studies, particularly in differentiating between cancerous and normal cells .
Case Study 1: Anticancer Efficacy
A study published in Molecules described the synthesis of several pyrazolo[1,5-a]pyrimidines, including the target compound. The derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects attributed to their ability to inhibit specific protein targets involved in cell cycle regulation .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in COPD. The study utilized a fragment-hybrid approach to enhance binding affinity and selectivity towards the enzyme, showcasing the therapeutic potential of this class of compounds .
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its interaction with specific molecular targets. Potential targets could include enzymes, receptors, or nucleic acids. The presence of the fluoro and methoxy groups may enhance binding affinity and specificity, while the nitrile group could participate in covalent bonding with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives vary significantly based on substituent patterns. Below is a comparative analysis of key analogues:
Key Research Findings and Trends
- Substituent Position Matters : Activity is highly dependent on substituent placement. For instance, fluorine at position 5 (as in the target compound) may improve membrane permeability compared to fluorine at position 7 .
- Hybrid Structures: Incorporating additional heterocycles (e.g., quinolinyl in ) broadens bioactivity but may complicate synthesis .
- Fluorine’s Role : Fluorine-containing derivatives are prioritized in drug discovery for their metabolic stability and bioavailability, as seen in PET probes .
Biological Activity
5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 861210-18-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological activities, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H11FN4O
- Molecular Weight : 282.27 g/mol
- CAS Number : 861210-18-6
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, exhibit significant anticancer properties. The following studies highlight its potential:
- Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cancer progression. For instance, compounds in this class have demonstrated inhibitory activity against BRAF(V600E) and EGFR, which are critical in many cancers .
- Synergistic Effects with Chemotherapy : A study investigated the combination of pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Anti-inflammatory and Antimicrobial Activities
The compound's structure suggests potential anti-inflammatory and antimicrobial effects:
- Anti-inflammatory Properties : Pyrazole derivatives have been linked to reduced inflammation in various models, suggesting that this compound may also exhibit similar effects .
- Antimicrobial Activity : Some studies have reported that related pyrazole compounds possess antimicrobial properties against a range of pathogens, indicating that this compound could be effective against bacterial infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances the compound's ability to interact with biological targets. The methoxy group contributes to improved solubility and bioavailability .
- Core Structure Importance : The pyrazolo[1,5-a]pyrimidine core is essential for maintaining biological activity. Modifications at specific positions can lead to variations in potency and selectivity towards different targets .
Study 1: Antitumor Efficacy
In a controlled study, the efficacy of this compound was evaluated against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong antitumor potential.
Study 2: In Vivo Models
In vivo tests using mouse models of breast cancer demonstrated that treatment with the compound led to a marked reduction in tumor size compared to control groups, further supporting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for 5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with aryl aldehydes or acrylonitriles. For example:
- Step 1: React 5-amino-3-methylpyrazole with 3-fluoro-4-methoxybenzaldehyde in a polar aprotic solvent (e.g., DMF or pyridine) under reflux (80–100°C).
- Step 2: Introduce the carbonitrile group via nucleophilic substitution using malononitrile or cyanoacetic acid derivatives.
- Key Variables: Reaction time (6–12 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for aldehyde to pyrazole) critically affect yield (typically 60–70%) and purity. Use TLC or HPLC to monitor progress .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
Methodological Answer:
- IR Spectroscopy: Confirm the presence of nitrile (C≡N) at ~2200–2250 cm⁻¹ and aromatic C-F stretches at 1100–1250 cm⁻¹.
- 1H NMR: Look for methoxy (-OCH3) singlet at δ 3.8–4.0 ppm, methyl group (CH3) at δ 2.1–2.5 ppm, and aromatic protons (Ar-H) between δ 6.8–8.0 ppm.
- 13C NMR: Identify the nitrile carbon at δ 115–120 ppm and quaternary carbons in the pyrimidine ring (δ 150–160 ppm).
- Mass Spectrometry (MS): Molecular ion peak (M⁺) should match the molecular weight (e.g., ~337 g/mol for C17H12FN5O). Validate fragmentation patterns against computational models .
Q. What solubility and stability considerations are critical for handling this compound in aqueous/organic media?
Methodological Answer:
- Solubility: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Pre-saturate solvents with inert gas (N2/Ar) to prevent hydrolysis.
- Stability: Store at –20°C under anhydrous conditions. Monitor degradation via HPLC; hydrolytic decomposition of the nitrile group may occur at pH < 3 or > 10. Use stabilizers like BHT (0.1% w/w) in organic solvents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QSAR) predict the reactivity or bioactivity of this pyrazolo-pyrimidine derivative?
Methodological Answer:
- Reactivity Prediction: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites. For example, the nitrile group may act as a Michael acceptor.
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and topological indices to correlate structure with biological targets (e.g., kinase inhibition). Validate against experimental IC50 data .
Q. How can reaction byproducts be minimized during large-scale synthesis?
Methodological Answer:
- Byproduct Analysis: Use LC-MS to identify impurities (e.g., dimerization products or hydrolyzed nitriles).
- Process Optimization:
- Membrane Separation: Employ nanofiltration (MWCO 200–500 Da) to remove low-MW byproducts.
- Reactor Design: Use continuous-flow reactors with precise temperature control to reduce side reactions (e.g., cycloaddition at high temps).
- Statistical Design of Experiments (DoE): Apply factorial designs to optimize parameters like residence time and catalyst loading .
Q. What strategies resolve contradictions in reported spectroscopic data for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Cross-Validation: Compare NMR shifts with structurally analogous compounds (e.g., 6-methyl vs. 6-ethyl derivatives).
- Dynamic NMR: Resolve tautomeric equilibria (e.g., keto-enol forms) by variable-temperature NMR.
- X-ray Crystallography: Use single-crystal data to confirm regiochemistry and substituent positioning .
Q. How can isotopic labeling (e.g., 13C, 15N) elucidate metabolic pathways or reaction mechanisms?
Methodological Answer:
- Synthesis of Labeled Analogs: Introduce 13C at the nitrile carbon via K13CN substitution.
- Tracing Studies: Use LC-MS/MS to track labeled metabolites in in vitro hepatocyte models.
- Mechanistic Insights: Monitor isotope effects in reactions (e.g., kinetic isotope effects in enzyme inhibition) .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
